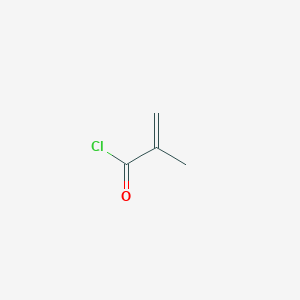

Methacryloyl chloride

Overview

Description

It is the acid chloride derivative of methacrylic acid and is primarily used in the production of polymers . Methacryloyl chloride is a colorless to slightly yellow liquid with a pungent odor and is highly reactive due to the presence of the acyl chloride functional group.

Mechanism of Action

Target of Action

Methacryloyl chloride is primarily used in the synthesis of polymers . It is a key ingredient in the production of methacrylates , which are widely used in the creation of reactive polymers . These polymers are often used as polymeric reagents or polymer supports in biochemical and chemical applications .

Mode of Action

This compound interacts with its targets, such as alcohols and amines, through a chemical reaction . This compound can react with the hydroxyl groups on the surfaces of certain microspheres, leading to the introduction of polymerizable double bonds onto the surfaces of these microspheres . The acid chloride group of this compound can be selectively transformed into an ester or amide through the reaction with the corresponding amine or alcohol under basic conditions .

Biochemical Pathways

The biochemical pathways affected by this compound primarily involve the synthesis of (meth)acrylate-based monomers and polymers . The leaving (activating) groups of these monomers may easily react with the alcohols and amines carrying the desired reactive groups, providing a single reaction step for the synthesis of reactive polymers .

Pharmacokinetics

It’s important to note that this compound is a volatile substance with a boiling point of 95-96°c , which could influence its distribution and handling in an industrial setting.

Result of Action

The primary result of this compound’s action is the production of methacrylates and the subsequent formation of reactive polymers . These polymers have a wide range of applications, including use in biochemical and chemical applications as polymeric reagents or polymer supports .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, it reacts with water to produce gaseous hydrogen chloride, which is corrosive and toxic . Moreover, it is highly flammable and can polymerize violently . Therefore, it is crucial to handle and store this compound properly to ensure its stability and efficacy.

Biochemical Analysis

Biochemical Properties

Methacryloyl chloride is used in organic synthesis . It is known to react with diisopropyl ether in the presence of metal salts

Molecular Mechanism

It is known to undergo rigorous reactions with diisopropyl ether in the presence of metal salts .

Temporal Effects in Laboratory Settings

It’s known that monomethyl ether hydroquinone is added as a stabilizer to prevent auto polymerization .

Metabolic Pathways

It’s known that this compound is not a naturally occurring metabolite .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methacryloyl chloride can be synthesized through the reaction of methacrylic acid with thionyl chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the product. The general reaction is as follows:

CH2=C(CH3)COOH+SOCl2→CH2=C(CH3)COCl+SO2+HCl

In this reaction, methacrylic acid reacts with thionyl chloride to produce this compound, sulfur dioxide, and hydrogen chloride .

Industrial Production Methods: Industrial production of this compound involves similar methods but on a larger scale. Continuous flow processes are often employed to ensure efficient and controlled synthesis. In these processes, methacrylic acid is reacted with thionyl chloride in the presence of a catalyst to produce this compound .

Chemical Reactions Analysis

Types of Reactions: Methacryloyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: this compound reacts with nucleophiles such as alcohols, amines, and water to form esters, amides, and carboxylic acids, respectively.

Polymerization Reactions: this compound can polymerize to form poly(this compound) or copolymers with other monomers.

Common Reagents and Conditions:

Alcohols: React with this compound in the presence of a base such as triethylamine to form methacrylate esters.

Amines: React with this compound to form methacrylamides.

Water: Reacts with this compound to form methacrylic acid and hydrochloric acid.

Major Products Formed:

Methacrylate Esters: Formed from the reaction with alcohols.

Methacrylamides: Formed from the reaction with amines.

Methacrylic Acid: Formed from the reaction with water

Scientific Research Applications

Methacryloyl chloride has a wide range of applications in scientific research, including:

Polymer Chemistry: Used as a monomer in the synthesis of methacrylate-based polymers and copolymers, which are used in coatings, adhesives, and sealants.

Biomaterials: Utilized in the preparation of hydrogels and other biomaterials for medical applications such as drug delivery and tissue engineering.

Organic Synthesis: Employed as a reagent in organic synthesis to introduce the methacryloyl functional group into various molecules.

Surface Modification: Used to modify the surfaces of materials to improve their properties, such as hydrophobicity or adhesion.

Comparison with Similar Compounds

Acryloyl Chloride: Similar in structure but lacks the methyl group present in methacryloyl chloride.

Acetyl Chloride: A simpler acyl chloride with a single carbonyl group and no double bond.

Methacrylic Anhydride: Another derivative of methacrylic acid but with different reactivity and applications.

This compound’s unique structure allows it to participate in polymerization reactions and form polymers with specific properties, making it valuable in various industrial and research applications.

Biological Activity

Methacryloyl chloride is a reactive organic compound primarily used in the synthesis of polymers and as an intermediate in various chemical reactions. Its biological activity, particularly its antibacterial properties and toxicological effects, has garnered attention in recent research. This article reviews the biological activity of this compound, focusing on its antibacterial efficacy, toxicological implications, and relevant case studies.

Antibacterial Properties

Recent studies have highlighted the antibacterial activity of methacryloyl derivatives. A series of 1-alkyl-3-methacryloyl-benzimidazolone derivatives were synthesized and tested against several bacterial strains, including Bacillus cereus, Bacillus subtilis, Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. The results indicated that these methacryloyl derivatives exhibited significantly higher antibacterial activities compared to their acryloyl counterparts.

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies revealed that the presence of the methacryloyl moiety is crucial for antibacterial activity. Specifically, compounds with α, β-unsaturated carbonyl groups demonstrated enhanced efficacy against both gram-positive and gram-negative bacteria. The following tables summarize the antibacterial activities measured in terms of zone of inhibition and minimum inhibitory concentration (MIC).

| Compound | Zone of Inhibition (mm) | MIC (μg/mL) |

|---|---|---|

| B. cereus | B. subtilis | |

| ---------- | ----------- | ------------- |

| 3aI | 14 | 13 |

| 2 | 13 | 15 |

| ... | ... | ... |

These findings suggest that methacryloyl derivatives could be promising candidates for developing new antibacterial agents, especially in light of rising antibiotic resistance.

Toxicological Effects

While this compound exhibits beneficial biological activities, it is also associated with significant toxicological risks. It is classified as a corrosive chemical that can cause severe irritation to the respiratory tract, skin, and eyes upon exposure. Acute exposure may lead to symptoms such as headache, dizziness, nausea, and respiratory distress.

Case Studies

A notable case involved a patient who developed acute respiratory distress syndrome (ARDS) due to inhalation of acryloyl chloride, which shares similar toxicological profiles with this compound. The patient experienced delayed exacerbation of symptoms despite initial treatment with high-flow nasal cannula and sivelestat sodium; ultimately, steroid therapy was required for recovery . This case underscores the potential respiratory hazards associated with exposure to volatile chlorinated compounds.

Properties

IUPAC Name |

2-methylprop-2-enoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5ClO/c1-3(2)4(5)6/h1H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHRYZQNGTZXDNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5ClO | |

| Record name | METHACRYLOYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/10006 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26937-45-1 | |

| Record name | 2-Propenoyl chloride, 2-methyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26937-45-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID6061280 | |

| Record name | Methacryloyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6061280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

104.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Methacryloyl chloride appears as a liquid of density 1.07 g / cm3, boiling point 95-96 °C, and flash point 55 °F. Highly toxic. Supplied in technical grades of varying purity., Liquid; [Hawley] Colorless liquid; [MSDSonline] | |

| Record name | METHACRYLOYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/10006 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methacryloyl chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6010 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

205 °F at 760 mmHg (EPA, 1998), 96 °C | |

| Record name | METHACRYLOYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/10006 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHACRYLOYL CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6331 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Sol in ether, acetone, chloroform | |

| Record name | METHACRYLOYL CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6331 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.0871 at 68 °F (EPA, 1998) - Denser than water; will sink, 1.0871 g/cu cm @ 20 °C | |

| Record name | METHACRYLOYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/10006 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHACRYLOYL CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6331 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

45.5 [mmHg] | |

| Record name | Methacryloyl chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6010 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

920-46-7 | |

| Record name | METHACRYLOYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/10006 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methacryloyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=920-46-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methacryloyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000920467 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoyl chloride, 2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methacryloyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6061280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methacryloyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.872 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHACRYLOYL CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L76O6653IO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | METHACRYLOYL CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6331 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

-60 °C | |

| Record name | METHACRYLOYL CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6331 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of methacryloyl chloride?

A1: this compound has a molecular formula of C4H5ClO and a molecular weight of 104.54 g/mol.

Q2: What are the key spectroscopic features of this compound?

A2: Infrared spectroscopy reveals characteristic peaks for this compound, including a double peak at 1765 cm-1 and 1736 cm-1 attributed to Fermi resonance between the C=O stretching vibration and the double frequency peak at 878.27 cm-1. [] This double peak distinguishes it from similar compounds like acryloyl chloride and benzoyl chloride. [] 1H NMR, 13C NMR, and 31P NMR can be utilized to characterize this compound and its derivatives. []

Q3: How does this compound react with hydroxyl groups?

A3: this compound readily reacts with hydroxyl groups, making it a valuable reagent for modifying polymers like poly(ethylene glycol) (PEG) and polycaprolactone (PCL) to create dimethacrylate macromers. [] This reaction often utilizes triethylamine as a catalyst to facilitate the esterification process.

Q4: Can this compound be used to modify natural polymers?

A4: Yes, this compound can modify natural polymers like lignocresol to enhance its compatibility with other polymers, such as polylactic acid, for composite film production. [] This modification can improve the tensile strength and elongation at break of the resulting composite films.

Q5: How does the polymerization of this compound vary with solvent choice?

A5: The solvent significantly impacts both the yield and molecular weight of poly(this compound). For instance, polymerization in dioxane yields polymers with a DP of around 1500, while using solvents like cyclohexane or n-hexane results in much higher DP values. []

Q6: Is this compound used in the synthesis of other compounds?

A6: this compound is a versatile reagent for synthesizing various compounds. For example, it is employed in the synthesis of bioactive butenolides by reacting with alcohols like 1-penten-3-ol to form an ester, which can then undergo ring-closing metathesis. []

Q7: What role does this compound play in preparing polymers for specific applications?

A7: this compound is crucial in preparing polymers for diverse applications. For example, it is used in synthesizing fluorinated methacrylate monomers by reacting with dimeric or trimeric perfluoropolyether alcohol. These monomers are then copolymerized to create emulsions that impart water and oil repellency to cotton fabrics. []

Q8: How does the structure of the alcohol used in esterification with this compound impact the properties of the resulting polymer?

A8: The structure of the alcohol significantly influences the properties of the resulting polymers. For example, when esterifying hyperbranched polyols with different acid chlorides, the viscosities of the modified polymers depend heavily on the specific ester groups introduced. []

Q9: How stable are this compound-based polymers under hydrolytic conditions?

A9: Polymeric photoinitiators containing acyldiphenylphosphinoxide moieties, synthesized from poly(this compound), exhibit superior stability to light and hydrolysis compared to their low molecular weight counterparts. This enhanced stability is attributed to the protective effect of the polymer structure. []

Q10: Can poly(this compound) be modified after polymerization to introduce different functional groups?

A12: Yes, poly(this compound) can undergo polymer-analogous reactions to introduce various functional groups. For example, it can be reacted with amino acids like glycine or p-aminobenzoic acid to form polyelectrolytes. []

Q11: What analytical techniques are commonly employed to characterize polymers derived from this compound?

A11: A variety of analytical techniques are utilized to characterize polymers synthesized using this compound, including:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to determine polymer tacticity, monitor reactions, and identify different structural features. [, ]

- Infrared (IR) Spectroscopy: Employed to confirm the presence of specific functional groups and monitor the progress of reactions. [, , , , ]

- Gel Permeation Chromatography (GPC): Used to determine the molecular weight distribution of polymers. [, , , ]

- Differential Scanning Calorimetry (DSC): Utilized to investigate the thermal transitions of polymers, such as glass transition temperature (Tg). [, ]

- Thermogravimetric Analysis (TGA): Employed to evaluate the thermal stability of polymers. [, ]

- Scanning Electron Microscopy (SEM): Used to examine the surface morphology of polymers and composite materials. [, ]

- Ultraviolet-Visible (UV) Spectroscopy: Utilized to determine copolymer compositions and characterize chromophoric polymers. []

Q12: How do the properties of this compound-based polymers make them suitable for photocurable materials?

A14: this compound is frequently employed in synthesizing photocurable monomers and polymers. These materials cure rapidly upon exposure to UV light, making them ideal for applications like coatings, adhesives, and dental restoratives. [, , ] The tunable properties of these polymers, such as viscosity, shrinkage, and mechanical strength, are influenced by factors like the structure of the starting materials and the polymerization conditions.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.